molecular formula C17H17FN4O B4823806 N-(4-fluorobenzyl)-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

N-(4-fluorobenzyl)-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B4823806
M. Wt: 312.34 g/mol
InChI Key: VZOUQYXEKWYIBP-UHFFFAOYSA-N
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Description

N-(4-fluorobenzyl)-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a synthetic small molecule featuring a pyrazolo[3,4-b]pyridine core substituted with three methyl groups (positions 1, 3, and 6) and a 4-fluorobenzyl carboxamide moiety. The pyrazolopyridine scaffold is a privileged structure in medicinal chemistry due to its versatility in interacting with biological targets, including kinases and enzymes. The 4-fluorobenzyl group is a common pharmacophore aimed at enhancing lipophilicity and metabolic stability, while the methyl substituents likely influence steric and electronic properties.

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-1,3,6-trimethylpyrazolo[3,4-b]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN4O/c1-10-8-14(15-11(2)21-22(3)16(15)20-10)17(23)19-9-12-4-6-13(18)7-5-12/h4-8H,9H2,1-3H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZOUQYXEKWYIBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=NN(C2=N1)C)C)C(=O)NCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorobenzyl)-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazolo[3,4-b]pyridine core: This can be achieved through cyclization reactions involving appropriate pyridine and hydrazine derivatives under acidic or basic conditions.

    Introduction of the fluorobenzyl group: This step often involves nucleophilic substitution reactions where a fluorobenzyl halide reacts with the pyrazolo[3,4-b]pyridine core.

    Carboxamide formation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorobenzyl)-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of suitable solvents and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the fluorobenzyl moiety.

Scientific Research Applications

N-(4-fluorobenzyl)-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has several scientific research applications, including:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets such as enzymes and receptors.

    Biological Studies: The compound is used in studies to understand its effects on cellular processes and its potential as a lead compound for drug development.

    Chemical Biology: Researchers use it to probe biological pathways and identify molecular targets.

    Industrial Applications: It may be used in the development of new materials or as a precursor for the synthesis of other bioactive compounds.

Mechanism of Action

The mechanism of action of N-(4-fluorobenzyl)-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing downstream signaling pathways. For example, it may inhibit the activity of certain kinases, leading to altered cellular proliferation and survival.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The target compound shares structural similarities with several pyrazolopyridine derivatives reported in the literature. Key analogs include:

Table 1: Structural and Physical Property Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Melting Point (°C) Yield (%)
Target Compound C₂₀H₂₀FN₅O* 377.41* 1,3,6-trimethyl; 4-fluorobenzyl Not reported Not reported
1-(4-Fluorobenzyl)-N-(2-oxoazepan-3-yl)-1H-pyrazolo[3,4-b]pyridine-3-carboxamide (35) C₁₈H₁₉FN₄O₂ 365.14 4-fluorobenzyl; 2-oxoazepan-3-yl 218–219 89
1-(4-Fluorobenzyl)-N-(tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[3,4-b]pyridine-3-carboxamide (40) Not reported Not reported 4-fluorobenzyl; tetrahydro-2H-pyran-4-yl 186–189 98
N-{4-[(4-chloro-1H-pyrazol-1-yl)methyl]phenyl}-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide (Y508-8750) C₂₀H₁₉ClN₆O 394.86 1,3,6-trimethyl; 4-chloro-pyrazole Not reported Not reported
N-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide C₂₁H₂₂N₆O 374.40 Phenyl; ethyl/methyl pyrazole Not reported Not reported

*Calculated based on the molecular formula.

Key Observations:

Core Modifications : The target compound and analogs share the pyrazolo[3,4-b]pyridine core but differ in substituents. For example:

  • The 4-fluorobenzyl group is present in compounds 35 and 40, suggesting a design strategy to optimize binding interactions or pharmacokinetics .
  • Methyl groups at positions 1, 3, and 6 in the target compound may reduce metabolic susceptibility compared to bulkier substituents (e.g., phenyl in ).

Physical Properties :

  • Melting points vary significantly (186–219°C), likely due to differences in hydrogen bonding (amide groups in 35 and 40) and crystallinity .
  • Higher molecular weight analogs (e.g., Y508-8750 at 394.86 g/mol) may exhibit reduced solubility compared to the target compound .

Synthetic Accessibility :

  • High yields (89–98%) for compounds 35 and 40 indicate robust synthetic routes, often involving coupling reactions between carboxylic acids and amines .

Functional Implications

  • Fluorine Substitution: The 4-fluorobenzyl group in the target compound and analogs (e.g., 35, 40) is hypothesized to enhance membrane permeability and resistance to oxidative metabolism compared to non-fluorinated benzyl groups .
  • Carboxamide Linker : The carboxamide moiety is critical for hydrogen bonding with biological targets, as seen in elastase inhibitors (e.g., compound 11 in ) and kinase modulators.
  • Methyl vs.

Biological Activity

N-(4-fluorobenzyl)-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a compound belonging to the pyrazolo[3,4-b]pyridine family, which has gained attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological potential and mechanisms of action.

Structural Characteristics

The compound features a pyrazolo[3,4-b]pyridine core structure with a 4-fluorobenzyl substituent and a carboxamide group. This structural configuration is crucial for its biological activity, as modifications in the substituents can significantly influence its pharmacological properties.

Biological Activity Overview

Research indicates that derivatives of pyrazolo[3,4-b]pyridine exhibit various biological activities, including:

  • Antitumor Activity : Several studies have demonstrated that pyrazolo[3,4-b]pyridine derivatives can inhibit cancer cell proliferation. For instance, compounds with similar structures have shown significant antiproliferative effects on multiple cancer cell lines such as A172 and U87MG .
  • Inhibition of TBK1 : A study identified 1H-pyrazolo[3,4-b]pyridine derivatives as potent inhibitors of TBK1 (TANK-binding kinase 1), with one compound showing an IC50 value of 0.2 nM. This inhibition was linked to the modulation of immune responses and potential applications in cancer therapy .
  • Antimicrobial Properties : Certain pyrazolo[3,4-b]pyridine derivatives have been evaluated for their activity against Mycobacterium tuberculosis. Compounds with specific substitutions exhibited promising antituberculotic activity .

Case Study 1: Antitumor Activity

A series of pyrazolo[3,4-b]pyridine derivatives were synthesized and evaluated for their ability to inhibit cancer cell growth. Specifically, compound 15y , a derivative similar to this compound, demonstrated significant antiproliferative effects across various cancer cell lines. The mechanism was attributed to the inhibition of key signaling pathways involved in cell proliferation .

Case Study 2: TBK1 Inhibition

In a detailed structure-activity relationship (SAR) study, researchers synthesized multiple derivatives and assessed their ability to inhibit TBK1. The most potent compound exhibited not only strong inhibition but also selectivity against other kinases. This finding suggests that modifications in the core structure can enhance inhibitory effects on TBK1 while minimizing off-target activities .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 ValueCell Lines Tested
Compound 15yTBK1 Inhibition0.2 nMTHP-1, RAW264.7
Compound AAntitumor10 µMA172, U87MG
Compound BAntituberculotic5 µMM. tuberculosis H37Rv

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-fluorobenzyl)-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(4-fluorobenzyl)-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.